Cas no 1288993-16-7 (5-Fluoro-2-(methylamino)benzaldehyde)

5-Fluoro-2-(methylamino)benzaldehyde is a fluorinated aromatic aldehyde derivative with a methylamino substituent at the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the aldehyde and methylamino functional groups allows for further derivatization, enabling the construction of complex heterocyclic frameworks. The fluorine atom enhances the molecule's reactivity and can influence the electronic properties of downstream products. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise chemical modifications. Proper handling under controlled conditions is recommended due to its reactive nature.
5-Fluoro-2-(methylamino)benzaldehyde structure
1288993-16-7 structure
Product name:5-Fluoro-2-(methylamino)benzaldehyde
CAS No:1288993-16-7
MF:C8H8FNO
Molecular Weight:153.153625488281
CID:4936630

5-Fluoro-2-(methylamino)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-2-(methylamino)benzaldehyde
    • インチ: 1S/C8H8FNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3
    • InChIKey: JHKMSLPFPADQPZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=O)C=1)NC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • トポロジー分子極性表面積: 29.1
  • XLogP3: 2

5-Fluoro-2-(methylamino)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A019143400-1g
5-Fluoro-2-(methylamino)benzaldehyde
1288993-16-7 97%
1g
400.00 USD 2021-06-16

5-Fluoro-2-(methylamino)benzaldehyde 関連文献

5-Fluoro-2-(methylamino)benzaldehydeに関する追加情報

5-Fluoro-2-(methylamino)benzaldehyde: A Comprehensive Overview

5-Fluoro-2-(methylamino)benzaldehyde, also known by its CAS No 1288993-16-7, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a methylamino group and a fluorine substituent. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 5-Fluoro-2-(methylamino)benzaldehyde typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the methylamino group under mild conditions. These developments highlight the compound's potential for large-scale industrial production.

In terms of chemical properties, 5-Fluoro-2-(methylamino)benzaldehyde exhibits strong electron-donating effects due to the methylamino group, which enhances its reactivity in various reactions. The fluorine substituent further modulates the electronic environment, making it an attractive substrate for electrophilic aromatic substitution and other transformations. Recent studies have demonstrated its utility in synthesizing bioactive molecules, such as kinase inhibitors and anticancer agents.

The applications of 5-Fluoro-2-(methylamino)benzaldehyde extend beyond pharmaceuticals. In materials science, it has been employed as a precursor for advanced polymers and optoelectronic materials. Its ability to form stable coordination complexes with metal ions has also made it a promising candidate for catalytic applications. For example, researchers have reported its use as a ligand in homogeneous catalysis for alkene oxidation and other transformations.

From an analytical perspective, 5-Fluoro-2-(methylamino)benzaldehyde serves as a valuable reference compound for chromatographic and spectroscopic studies. Its distinct UV-vis absorption properties make it an ideal marker in analytical workflows, particularly in pharmaceutical quality control and environmental monitoring.

In recent years, there has been growing interest in exploring the biological activities of 5-Fluoro-2-(methylamino)benzaldehyde. Preclinical studies have shown that it exhibits potent anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for drug discovery.

In conclusion, 5-Fluoro-2-(methylamino)benzaldehyde, with its unique structure and diverse functional groups, continues to be a focal point in chemical research. Its applications span across multiple disciplines, driven by ongoing advancements in synthesis methodologies and mechanistic understanding. As research progresses, this compound is expected to unlock new possibilities in medicine, materials science, and beyond.

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